2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : The starting material, 3,4-dihydroquinoline, is synthesized through a reduction reaction of quinoline using a suitable reducing agent like lithium aluminum hydride.
Introduction of the 2-oxoethyl group: : This step involves the acylation of 3,4-dihydroquinoline with an appropriate acyl chloride, under basic conditions to introduce the 2-oxoethyl group.
Thiolation: : The next step involves the nucleophilic substitution reaction where the thiol group is introduced by reacting with an appropriate thiol compound.
Cyclization to form pyrimido[5,4-b]indol-4(5H)-one: : This critical step involves the cyclization of the intermediate product with ethoxyphenyl isocyanate under high temperature and catalytic conditions.
Industrial Production Methods
Industrial production often requires optimization of these synthetic steps for scalability and efficiency, involving:
High-pressure reactors to maintain reaction conditions.
Automated sequential addition of reagents.
Continuous monitoring and purification using HPLC and GC-MS.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile and can undergo:
Oxidation: : Using strong oxidizing agents like hydrogen peroxide.
Reduction: : Using mild reducing agents such as sodium borohydride.
Substitution: : Halogenation or nitration under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, dichloromethane, room temperature.
Reduction: : Sodium borohydride, methanol, ice bath.
Substitution: : Sulfuric acid for nitration; thionyl chloride for chlorination.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated in the development of new polymer materials.
Biology
Potential bioactive compound in enzyme inhibition studies.
Used in biochemical assays to study cellular mechanisms.
Medicine
Explored for its anti-inflammatory and anticancer properties.
Potential therapeutic agent in neurodegenerative diseases due to its structural analogs with known bioactivity.
Industry
Utilized in the design of advanced materials for electronics.
Incorporated in the synthesis of specialty chemicals and dyes.
Mechanism of Action
The mechanism of action for this compound, especially in biological systems, involves:
Binding to specific molecular targets, like enzymes or receptors.
Inhibition or modulation of enzyme activity, altering cellular pathways.
Interaction with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
This compound stands out due to:
Its unique combination of functional groups offering diverse chemical reactivity.
Its potential in multiple fields ranging from medicinal chemistry to industrial applications.
The balance of lipophilic and hydrophilic regions, which could enhance its bioavailability and solubility in biological systems.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-2-36-21-15-13-20(14-16-21)33-28(35)27-26(22-10-4-5-11-23(22)30-27)31-29(33)37-18-25(34)32-17-7-9-19-8-3-6-12-24(19)32/h3-6,8,10-16,30H,2,7,9,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFDTCPDOIYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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